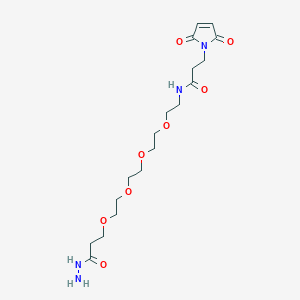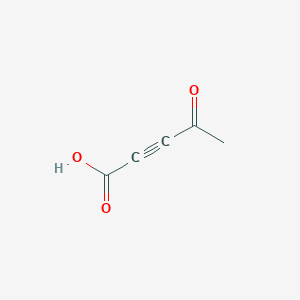
4-Oxopent-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopent-2-ynoic acid is an organic compound with the molecular formula C5H4O3. It is a derivative of pentenoic acid and is characterized by the presence of both a ketone and an alkyne functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxopent-2-ynoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-pentyn-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-pentyn-2-ol using supported metal catalysts. This method offers higher yields and is more efficient for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxopent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxopent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-oxopent-2-ynoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate enzyme activity and influence biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Oxopent-2-enoic acid: Similar structure but with an alkene group instead of an alkyne.
Levulinic acid: Contains a ketone and a carboxylic acid group but lacks the alkyne functionality.
Acetylacrylic acid: Similar in structure but with an acetyl group.
Uniqueness: 4-Oxopent-2-ynoic acid is unique due to the presence of both a ketone and an alkyne group, which imparts distinct reactivity and makes it a versatile compound in organic synthesis.
Eigenschaften
Molekularformel |
C5H4O3 |
|---|---|
Molekulargewicht |
112.08 g/mol |
IUPAC-Name |
4-oxopent-2-ynoic acid |
InChI |
InChI=1S/C5H4O3/c1-4(6)2-3-5(7)8/h1H3,(H,7,8) |
InChI-Schlüssel |
OYVCPHJJFPNOTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


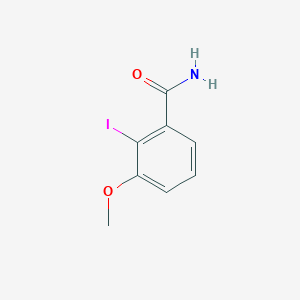
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
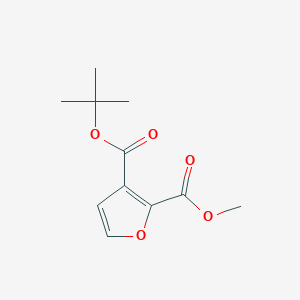

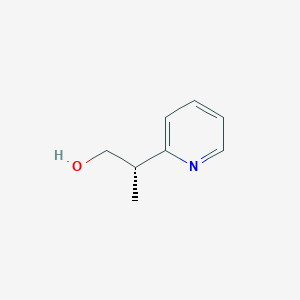

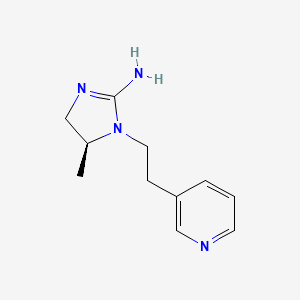
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
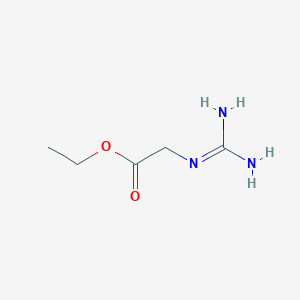
![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
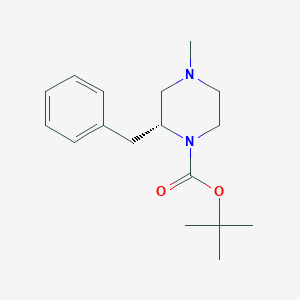
![(1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene](/img/structure/B12839259.png)
